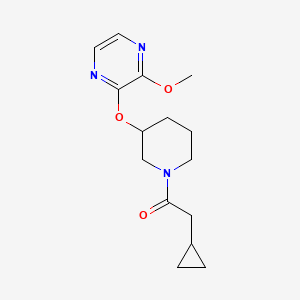
2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Methoxypyrazine Moiety: This step involves the reaction of a suitable pyrazine derivative with methanol in the presence of a catalyst.
Formation of the Piperidine Ring: This can be synthesized through a series of cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The final step involves coupling the cyclopropyl group, methoxypyrazine moiety, and piperidine ring under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals.
Biology: As a tool for studying biological pathways and mechanisms.
Industry: In the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone would depend on its specific interactions with biological targets. It may involve binding to specific receptors or enzymes, modulating their activity, and affecting downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)piperidin-1-yl)ethanone
- 2-Cyclopropyl-1-(3-(quinolin-2-yloxy)piperidin-1-yl)ethanone
Uniqueness
2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is unique due to the presence of the methoxypyrazine moiety, which may impart distinct chemical and biological properties compared to similar compounds.
生物活性
The compound 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 250.30 g/mol
- SMILES Notation : CC(C(=O)N1CCCCC1)C(C2=C(N=C(C=N2)C=C(C=C2)C=C2))O
This compound features a cyclopropyl group, a piperidine moiety, and a methoxypyrazine unit, contributing to its unique biological profile.
Research indicates that compounds with similar structural features often interact with various biological targets, including receptors and enzymes. The presence of the piperidine and methoxypyrazine groups suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds. For instance, piperidine derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial effects.
Neuropharmacological Effects
Compounds containing piperidine rings are often studied for their neuropharmacological properties. Research on similar structures has indicated potential activity as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine. This could suggest that this compound might influence mood and behavior through these pathways.
Study 1: Antimicrobial Efficacy
In a comparative study of piperidine derivatives, several compounds demonstrated potent antimicrobial activity. For example, derivatives tested against Candida albicans showed MIC values ranging from 3.125 to 100 mg/mL . This study underscores the potential of piperidine-containing compounds in developing new antimicrobial agents.
Research Findings Summary Table
特性
IUPAC Name |
2-cyclopropyl-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-20-14-15(17-7-6-16-14)21-12-3-2-8-18(10-12)13(19)9-11-4-5-11/h6-7,11-12H,2-5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPLWBVNONSQOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














